molecular formula C32H37N5O7 B12599507 D-Phenylalanyl-D-alanyl-D-tyrosyl-D-phenylalanylglycine CAS No. 644997-48-8

D-Phenylalanyl-D-alanyl-D-tyrosyl-D-phenylalanylglycine

Katalognummer: B12599507
CAS-Nummer: 644997-48-8
Molekulargewicht: 603.7 g/mol
InChI-Schlüssel: CBOPPVJIPHERHJ-ZGWQZBKRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

D-Phenylalanyl-D-alanyl-D-tyrosyl-D-phenylalanylglycine is a synthetic peptide composed of five amino acids: D-phenylalanine, D-alanine, D-tyrosine, D-phenylalanine, and glycine

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of D-Phenylalanyl-D-alanyl-D-tyrosyl-D-phenylalanylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Attachment of the first amino acid: The first amino acid, protected at the amino group, is attached to the resin.

    Deprotection: The protecting group on the amino group is removed to allow the next amino acid to couple.

    Coupling: The next protected amino acid is added and coupled to the growing peptide chain using coupling reagents such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide).

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage and deprotection: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and optimized reaction conditions are employed to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

D-Phenylalanyl-D-alanyl-D-tyrosyl-D-phenylalanylglycine can undergo various chemical reactions, including:

    Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.

    Reduction: Reduction reactions can target disulfide bonds if present in modified versions of the peptide.

    Substitution: Amino acid residues can be substituted with other amino acids or chemical groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents under mild conditions.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) under reducing conditions.

    Substitution: Various amino acid derivatives and coupling reagents in the presence of a base.

Major Products Formed

    Oxidation: Dityrosine and other oxidative derivatives.

    Reduction: Reduced peptide with free thiol groups.

    Substitution: Modified peptides with altered amino acid sequences or chemical groups.

Wissenschaftliche Forschungsanwendungen

D-Phenylalanyl-D-alanyl-D-tyrosyl-D-phenylalanylglycine has several scientific research applications:

    Chemistry: Used as a model peptide for studying peptide synthesis, folding, and stability.

    Biology: Investigated for its potential role in protein-protein interactions and cellular signaling pathways.

    Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle or as a component of peptide-based vaccines.

    Industry: Utilized in the development of novel biomaterials and as a standard in analytical techniques.

Wirkmechanismus

The mechanism of action of D-Phenylalanyl-D-alanyl-D-tyrosyl-D-phenylalanylglycine depends on its specific application. In general, peptides exert their effects by interacting with molecular targets such as receptors, enzymes, or other proteins. The interactions can trigger signaling pathways, modulate enzyme activity, or alter protein-protein interactions, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    D-Alanyl-D-phenylalanyl-D-tyrosyl-D-tyrosyl-D-phenylalanine: Another synthetic peptide with a similar structure but different amino acid sequence.

    D-Tyrosyl-D-alanyl-D-phenylalanyl-D-phenylalanyl-D-tyrosine: A peptide with a different arrangement of amino acids, leading to distinct properties.

Uniqueness

D-Phenylalanyl-D-alanyl-D-tyrosyl-D-phenylalanylglycine is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it valuable for various research and industrial applications.

Eigenschaften

CAS-Nummer

644997-48-8

Molekularformel

C32H37N5O7

Molekulargewicht

603.7 g/mol

IUPAC-Name

2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]acetic acid

InChI

InChI=1S/C32H37N5O7/c1-20(35-30(42)25(33)16-21-8-4-2-5-9-21)29(41)36-27(18-23-12-14-24(38)15-13-23)32(44)37-26(31(43)34-19-28(39)40)17-22-10-6-3-7-11-22/h2-15,20,25-27,38H,16-19,33H2,1H3,(H,34,43)(H,35,42)(H,36,41)(H,37,44)(H,39,40)/t20-,25-,26-,27-/m1/s1

InChI-Schlüssel

CBOPPVJIPHERHJ-ZGWQZBKRSA-N

Isomerische SMILES

C[C@H](C(=O)N[C@H](CC1=CC=C(C=C1)O)C(=O)N[C@H](CC2=CC=CC=C2)C(=O)NCC(=O)O)NC(=O)[C@@H](CC3=CC=CC=C3)N

Kanonische SMILES

CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC2=CC=CC=C2)C(=O)NCC(=O)O)NC(=O)C(CC3=CC=CC=C3)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.